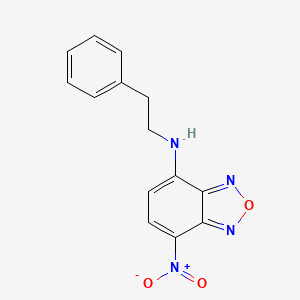![molecular formula C14H14N8O3 B15003793 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[4-(2H-tetrazol-5-ylmethyl)phenyl]acetamide](/img/structure/B15003793.png)
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[4-(2H-tetrazol-5-ylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE is a complex organic compound that features both imidazole and tetrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the imidazole and tetrazole intermediates under specific conditions such as the presence of catalysts and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The imidazole and tetrazole rings can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole or tetrazole rings .
Scientific Research Applications
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular components, leading to antimicrobial and anticancer effects. The imidazole and tetrazole rings can also interact with specific proteins, modulating their activity and contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Secnidazole: A second-generation nitroimidazole with improved pharmacokinetic properties.
Uniqueness
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE is unique due to the presence of both imidazole and tetrazole rings, which can provide synergistic effects in terms of biological activity and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H14N8O3 |
|---|---|
Molecular Weight |
342.31 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[4-(2H-tetrazol-5-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H14N8O3/c1-9-15-7-14(22(24)25)21(9)8-13(23)16-11-4-2-10(3-5-11)6-12-17-19-20-18-12/h2-5,7H,6,8H2,1H3,(H,16,23)(H,17,18,19,20) |
InChI Key |
LCUWBBQRCOSYFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)CC3=NNN=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B15003710.png)
![5-(4-ethoxyphenyl)-4-(3-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15003714.png)
![4-(2,3-dichlorophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B15003721.png)
![methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B15003726.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(4-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B15003733.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbenzamide](/img/structure/B15003734.png)

![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide](/img/structure/B15003743.png)



![2-(3-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B15003761.png)

![2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid](/img/structure/B15003798.png)
